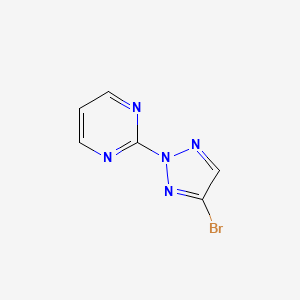

2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine

Description

2-(4-Bromo-2H-1,2,3-triazol-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a 1,2,3-triazole moiety substituted with a bromine atom at position 2. This structure combines the electron-deficient pyrimidine core with the bioisosteric 1,2,3-triazole ring, making it a valuable scaffold in medicinal chemistry and materials science. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions .

Properties

Molecular Formula |

C6H4BrN5 |

|---|---|

Molecular Weight |

226.03 g/mol |

IUPAC Name |

2-(4-bromotriazol-2-yl)pyrimidine |

InChI |

InChI=1S/C6H4BrN5/c7-5-4-10-12(11-5)6-8-2-1-3-9-6/h1-4H |

InChI Key |

CMRBAAIOBMDIAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)N2N=CC(=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is facilitated by copper(I) catalysis, which allows for the formation of the triazole ring from an azide and an alkyne. The bromine substitution can be introduced through nucleophilic substitution reactions using appropriate brominating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 4-position of the triazole ring serves as a reactive site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing effects of the pyrimidine ring, which polarizes the C–Br bond.

Example Reaction

Replacement of Br with azide (NaN₃) in DMF at 60°C yields 2-(4-azido-2H-1,2,3-triazol-2-yl)pyrimidine, a precursor for click chemistry .

| Substrate | Reagent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(4-bromo-triazolyl)pyrimidine | NaN₃, DMF | 60°C, 5h | 68% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation.

Suzuki-Miyaura Coupling

Aryl boronic acids react with the bromo-triazole under Pd catalysis to form biaryl derivatives.

Example Reaction

Coupling with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (3:1) at 80°C :

| Substrate | Boronic Acid | Catalyst/Base | Yield | Reference |

|---|---|---|---|---|

| 2-(4-bromo-triazolyl)pyrimidine | 4-MeO-C₆H₄B(OH)₂ | Pd(OAc)₂, XPhos, K₂CO₃ | 73% |

Buchwald-Hartwig Amination

Primary or secondary amines substitute the bromine via Pd/ligand systems.

Example Reaction

Reaction with morpholine using Pd(OAc)₂ and DavePhos in toluene at 100°C :

| Substrate | Amine | Catalyst/Base | Yield | Reference |

|---|---|---|---|---|

| 2-(4-bromo-triazolyl)pyrimidine | Morpholine | Pd(OAc)₂, DavePhos, t-BuONa | 62% |

Click Chemistry

The triazole-azide intermediate (from Br → N₃ substitution) undergoes Cu(I)-catalyzed cycloaddition with terminal alkynes to form 1,2,3-triazole-linked hybrids .

Example Reaction

Reaction with phenylacetylene under CuSO₄/NaAsc in tert-butanol/H₂O (1:1) at RT :

| Substrate | Alkyne | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 2-(4-azido-triazolyl)pyrimidine | PhC≡CH | CuSO₄·5H₂O, NaAsc | 72% |

Functionalization of the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic substitution at the 5-position due to its electron-deficient nature.

Nitration

Reaction with HNO₃/H₂SO₄ introduces a nitro group at C5:

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(4-bromo-triazolyl)pyrimidine | HNO₃, H₂SO₄ | 0°C → RT, 6h | 5-Nitro-pyrimidine analog | 58% |

Amination

Ammonia or amines react under high-pressure conditions to yield 5-amino derivatives .

Redox Reactions

The bromine substituent can be reduced to hydrogen using catalytic hydrogenation (H₂/Pd/C) or LiAlH₄.

Example Reduction

| Substrate | Reducing Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(4-bromo-triazolyl)pyrimidine | H₂, Pd/C (10%) | EtOH, RT, 12h | 85% |

Scientific Research Applications

2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-inflammatory agent.

Materials Science: The compound can be used in the synthesis of coordination complexes and supramolecular assemblies.

Biological Studies: It is studied for its interactions with enzymes and receptors, which can lead to the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective effects . The compound’s ability to bind to various proteins and enzymes is crucial for its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional features of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine with related compounds:

Key Observations :

- Substituent Position : Bromination at the triazole C4 (target compound) vs. phenyl C4 (compound 4h) alters electronic properties and reactivity. The triazole C4 bromine enables regioselective cross-coupling, while phenyl bromine in 4h may enhance lipophilicity for membrane penetration .

- Biological Activity : Triazolyl-pyrimidine hybrids like M-3 exhibit orexin receptor antagonism (IC₅₀ < 100 nM), suggesting the target compound could modulate similar neurological targets .

Pharmacological and Physicochemical Properties

- LogP and Solubility: The bromine atom in the target compound increases molecular weight and lipophilicity (predicted LogP ~2.5) compared to non-halogenated analogs (e.g., M-3, LogP ~1.8). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Anticancer Activity : Compound 4h demonstrated moderate activity against breast cancer cell lines (IC₅₀ ~10 µM), attributed to thiol-mediated apoptosis. The target compound’s lack of a thiol group may shift its mechanism toward kinase inhibition .

- Receptor Binding : Triazolyl-pyrimidines like WW4 bind to ATP pockets in kinases (e.g., JAK2), suggesting the target compound could serve as a kinase inhibitor scaffold .

Biological Activity

2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and neuroprotective effects, supported by relevant research findings and case studies.

| Property | Value |

|---|---|

| CAS No. | 2256748-88-4 |

| Molecular Formula | C6H4BrN5 |

| Molecular Weight | 226.03 g/mol |

| IUPAC Name | 2-(4-bromotriazol-2-yl)pyrimidine |

| Purity | 95% |

The biological activity of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine is attributed to its interaction with various molecular targets:

Anticancer Activity:

The compound may inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells. Studies have shown that derivatives of triazole-pyrimidine can effectively target cancer cell lines such as MCF-7 and HCT-116, exhibiting IC50 values in the low micromolar range .

Antimicrobial Activity:

Triazole compounds often disrupt microbial cell membranes or inhibit essential enzymes. Research indicates that related triazole derivatives possess significant antibacterial properties against strains like E. coli and Staphylococcus aureus due to their ability to bind to bacterial enzymes .

Neuroprotective Effects:

The compound may also reduce inflammation and oxidative stress in neuronal cells by modulating signaling pathways such as NF-kB and ER stress pathways. This suggests potential applications in treating neurodegenerative diseases.

Case Studies

- Anticancer Research : A study evaluating various triazole derivatives found that 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 19.4 μM . This was comparable to established chemotherapeutics like doxorubicin.

- Antimicrobial Efficacy : In a comparative study of triazole derivatives, compounds similar to 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine were shown to have potent antibacterial activity against multiple pathogens, demonstrating its potential as a lead compound for antibiotic development .

Structure–Activity Relationship (SAR)

The presence of the bromine atom in 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine enhances its biological activity compared to other halogen-substituted analogs. This modification can influence its reactivity and interactions with biological targets .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance regioselectivity and yield. For example, bromine substitution at the 4-position of the triazole ring can be achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling reactions. Key steps include:

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted intermediates.

- Yield Improvement: Use of anhydrous solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions .

- Characterization: Confirm bromine incorporation via mass spectrometry (e.g., ESI-MS) and NMR to verify triazole-pyrimidine connectivity .

Q. How can X-ray crystallography validate the molecular structure of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of bond angles, torsion angles, and packing arrangements. For example:

- Data Collection: Crystals are mounted at 100 K, and data collected using Mo-Kα radiation (λ = 0.71073 Å).

- Key Metrics: R-factor < 0.05 and data-to-parameter ratio > 12 ensure reliability.

- Structural Insights: SCXRD of analogous brominated pyrimidines reveals planar triazole-pyrimidine systems with Br–C bond lengths of ~1.89 Å and dihedral angles < 5° between rings, confirming minimal steric distortion .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for brominated triazole-pyrimidine derivatives?

Methodological Answer: Discrepancies between NMR, MS, and computational predictions often arise from tautomerism or dynamic effects. Mitigation strategies include:

- Variable-Temperature NMR: Identify tautomeric equilibria by observing signal splitting at low temperatures (e.g., −40°C in CDCl).

- DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-optimized structures (B3LYP/6-311+G(d,p) basis set).

- Supplementary Techniques: Use IR spectroscopy to detect N–H stretches (3200–3400 cm) in tautomeric forms .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive 2-(4-bromo-triazolyl)pyrimidines?

Methodological Answer: SAR studies focus on modifying the triazole and pyrimidine moieties to enhance target binding. Key approaches:

- Triazole Modifications: Replace bromine with electron-withdrawing groups (e.g., NO) to alter π-π stacking with enzymes.

- Pyrimidine Substitutions: Introduce methyl or amino groups at the 5-position to improve solubility and hydrogen-bonding capacity.

- Biological Assays: Test anti-inflammatory activity via COX-2 inhibition assays (IC values) or antimicrobial activity via microdilution methods (MIC ≤ 16 µg/mL) .

Q. What are the challenges in analyzing hydrolytic stability of 2-(4-bromo-triazolyl)pyrimidines under physiological conditions?

Methodological Answer: Bromine’s electronegativity increases susceptibility to nucleophilic substitution. Stability assays involve:

- pH-Dependent Studies: Incubate compounds in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC-UV analysis.

- Degradation Pathways: Identify hydrolysis products (e.g., 2H-triazol-2-yl pyrimidines) via LC-MS/MS.

- Stabilization Strategies: Use prodrug formulations (e.g., ester prodrugs) or co-solvents (e.g., PEG 400) to mitigate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.